molecular formula C9H10N2O2 B1357602 5,6-dimethoxy-1H-indazole CAS No. 7746-30-7

5,6-dimethoxy-1H-indazole

Cat. No.: B1357602
CAS No.: 7746-30-7
M. Wt: 178.19 g/mol
InChI Key: HGEDPIMZZWIYDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-dimethoxy-1H-indazole is a useful research compound. Its molecular formula is C9H10N2O2 and its molecular weight is 178.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-dimethoxy-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-12-8-3-6-5-10-11-7(6)4-9(8)13-2/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGEDPIMZZWIYDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=NN2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30600476
Record name 5,6-Dimethoxy-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30600476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7746-30-7
Record name 5,6-Dimethoxy-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30600476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Comprehensive NMR Characterization Guide: 5,6-Dimethoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the NMR spectral data for 5,6-dimethoxy-1H-indazole , a critical heterocyclic scaffold in medicinal chemistry (e.g., kinase inhibitors, calmodulin antagonists).

Introduction & Structural Context

This compound (CAS: 19344-09-3) is a fused bicyclic heterocycle consisting of a benzene ring fused to a pyrazole ring, substituted with two methoxy groups at positions 5 and 6.[1][2] It serves as a key intermediate in the synthesis of bioactive molecules, including the calmodulin antagonist DY-9760e.

Structural Dynamics: Tautomerism

Indazoles exhibit annular tautomerism between the


- and 

-forms.[1] In solution (DMSO-

, CDCl

), the

-tautomer
is thermodynamically favored by approximately 4–5 kcal/mol over the

-form. This preference is critical for NMR assignment, as it dictates the symmetry and chemical environment of the ring protons.
  • 1H-Tautomer (Dominant): NH at position 1.[1][3]

  • 2H-Tautomer (Minor): NH at position 2.[1]

Experimental Methodology

To ensure reproducible data, the following experimental parameters are recommended.

Sample Preparation[1][4][5]
  • Solvent: DMSO-

    
     is the preferred solvent.[1] It suppresses rapid proton exchange, allowing for the observation of the labile NH proton (typically 12.0–13.0 ppm). CDCl
    
    
    
    may cause the NH signal to broaden or disappear due to exchange.[1]
  • Concentration: 10–15 mg in 0.6 mL solvent for clear 13C detection.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peak (DMSO-

    
     quintet at 2.50 ppm).[1]
    

H NMR Data Analysis

The


H NMR spectrum of this compound is characterized by two distinct aromatic singlets (due to the lack of ortho-coupling partners) and a diagnostic downfield singlet for the H-3 proton.[1]
Assigned Chemical Shifts (DMSO- , 400/500 MHz)
PositionShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment Logic
NH 12.5 – 12.9 br s1H-Labile proton; exchangeable with D

O.
H-3 7.93 – 8.00 s1H-Diagnostic for 3-unsubstituted indazole.[1] Deshielded by C=N anisotropy.[1]
H-4 7.10 – 7.15 s1H-Para to H-7; no ortho coupling.[1] Deshielded relative to H-7.[1]
H-7 6.95 – 7.00 s1H-Para to H-4; no ortho coupling.[1] Shielded by N-1 lone pair proximity.[1]
OCH

3.84 s3H-Methoxy group (typically C-5 or C-6).[1]
OCH

3.76 s3H-Methoxy group (typically C-5 or C-6).[1]
Mechanistic Insight: The "Para-Singlet" Pattern

Unlike unsubstituted indazole, which shows complex multiplets, the 5,6-dimethoxy substitution pattern eliminates ortho-couplings on the benzene ring.

  • H-4 and H-7 appear as sharp singlets.[1]

  • Differentiation: H-4 is typically downfield of H-7 due to the deshielding cone of the C=N bond at position 3, whereas H-7 is shielded by the electron density of the pyrrole-like N-1.[1]

C NMR Data Analysis

The


C spectrum displays 9 distinct carbon environments. The quaternary carbons (C-3a, C-7a, C-5, C-6) are identified by their lower intensity and lack of NOE enhancement in basic 1D experiments.
Assigned Chemical Shifts (DMSO- , 100/125 MHz)
PositionShift (

, ppm)
TypeElectronic Environment
C-6 149.0 – 152.0 C

-O
Deshielded by direct oxygen attachment.
C-5 146.0 – 148.0 C

-O
Deshielded by direct oxygen attachment.
C-7a 138.0 – 140.0 C

Bridgehead carbon (next to N-1).[1]
C-3 132.0 – 134.0 CHImine-like carbon; typically the most deshielded methine.
C-3a 116.0 – 118.0 C

Bridgehead carbon (next to C-3).[1]
C-4 100.0 – 102.0 CHOrtho to OMe; significantly shielded.
C-7 92.0 – 94.0 CHOrtho to OMe; most shielded aromatic carbon.[1]
OCH

56.0 – 56.5 CH

Methoxy carbons.[1]

(Note: Exact values may vary by ±0.5 ppm depending on concentration and water content of DMSO).[1]

Structural Logic & Assignment Workflow

The following diagram illustrates the logical flow for assigning the regiochemistry of the protons, distinguishing between the 3-methyl analog (often found in literature) and the target unsubstituted compound.

NMR_Assignment Start Unknown Indazole Spectrum Check_H3 Check ~8.0 ppm Region Start->Check_H3 H3_Present Singlet at ~8.0 ppm? YES Check_H3->H3_Present H3_Absent Singlet at ~8.0 ppm? NO Check_H3->H3_Absent Unsub_C3 C-3 is Unsubstituted (H-3 present) H3_Present->Unsub_C3 Sub_C3 C-3 is Substituted (e.g., 3-Methyl) H3_Absent->Sub_C3 Aromatic_Region Analyze 6.5 - 7.5 ppm Unsub_C3->Aromatic_Region Pattern_Check Pattern: Two Singlets? Aromatic_Region->Pattern_Check Conclusion Confirm 5,6-Dimethoxy Pattern: No Ortho Coupling Pattern_Check->Conclusion H-4 (~7.1) & H-7 (~6.9)

Caption: Decision tree for verifying the this compound structure via 1H NMR, highlighting the diagnostic H-3 proton.

References

  • Synthesis and Analog Data: Breton, G. W., & Lepore, A. (2011). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. Molecules, 16(11), 9559–9573. (Provides data for 3-substituted analogs used for correlation). [1][3][4][5][6]

  • Metabolite Identification: Tachibana, M., et al. (2005).[7] In Vitro Metabolism of the Calmodulin Antagonist DY-9760e... by Human Liver Microsomes.[1][7][8] Molecular Pharmacology, 75, 101-112.[9] (Identifies 5,6-dimethoxyindazole as a metabolite).

  • General Indazole Tautomerism: Claramunt, R. M., et al. (2005). The Use of NMR Spectroscopy to Study Tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy.

Sources

An In-Depth Technical Guide to the FT-IR Spectrum of 5,6-dimethoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5,6-dimethoxy-1H-indazole and the Role of FT-IR in its Characterization

This compound is a heterocyclic aromatic compound belonging to the indazole class of molecules. The indazole scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a wide array of pharmacologically active agents.[1] These compounds have demonstrated diverse biological activities, making them attractive templates for the design of novel therapeutics. The precise substitution pattern on the indazole ring, such as the presence of methoxy groups at the 5 and 6 positions, can profoundly influence the molecule's physicochemical properties and biological targets.

In the rigorous process of drug discovery and development, unambiguous characterization of synthesized molecules is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful and versatile analytical technique that plays a crucial role in this process. It provides a unique molecular fingerprint by probing the vibrational modes of a molecule's functional groups.[2] For a molecule like this compound, FT-IR spectroscopy is instrumental in confirming the presence of key structural features, identifying potential impurities, and ensuring batch-to-batch consistency. This guide provides a detailed analysis of the expected FT-IR spectrum of this compound, a practical protocol for its measurement using Attenuated Total Reflectance (ATR)-FT-IR, and an in-depth interpretation of its spectral features.

Molecular Structure and Predicted Vibrational Modes

The structure of this compound incorporates several key functional groups that give rise to characteristic absorption bands in the infrared spectrum. Understanding these is fundamental to interpreting the FT-IR data.

Caption: Molecular structure of this compound.

The primary vibrational modes expected in the FT-IR spectrum arise from the stretching and bending of the bonds within these functional groups:

  • N-H group: The pyrrolic nitrogen in the indazole ring.

  • Aromatic C-H bonds: On the benzene and pyrazole rings.

  • C=C and C=N bonds: Within the aromatic ring system.

  • C-N bonds: In the pyrazole ring.

  • Aryl C-O bonds: Connecting the methoxy groups to the benzene ring.

  • Aliphatic C-H bonds: Within the methyl groups of the methoxy substituents.

Predicted FT-IR Spectrum: A Detailed Band Assignment

Wavenumber Range (cm⁻¹) Vibrational Mode Expected Intensity Rationale and Expert Insights
3300 - 3100N-H StretchMedium, BroadThe N-H stretching vibration in indazoles and similar heterocyclic compounds typically appears in this region. The broadness of the peak is often due to intermolecular hydrogen bonding between the N-H group of one molecule and the nitrogen atom of another.
3100 - 3000Aromatic C-H StretchMedium to WeakThese bands are characteristic of C-H stretching vibrations where the carbon is sp² hybridized, as in the aromatic rings. Their intensity is generally lower than that of aliphatic C-H stretches.
3000 - 2850Aliphatic C-H StretchMedium to StrongThese absorptions arise from the symmetric and asymmetric stretching of the C-H bonds in the two methyl (-CH₃) groups of the methoxy substituents.
1620 - 1450Aromatic C=C and C=N StretchMedium to Strong (multiple bands)The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the fused aromatic ring system result in a series of sharp to medium-intensity bands in this region. This complex pattern is highly characteristic of the indazole core.
1275 - 1200 & 1075 - 1020Asymmetric & Symmetric C-O-C Stretch (Aryl Ether)StrongAryl ethers, such as the dimethoxy groups in this molecule, exhibit strong C-O stretching bands. The asymmetric stretch typically appears at a higher wavenumber (around 1250 cm⁻¹) and the symmetric stretch at a lower wavenumber (around 1040 cm⁻¹). These are often the most intense peaks in the fingerprint region.
1350 - 1000In-plane C-H BendingMedium to WeakThis region, often referred to as the "fingerprint region," contains a complex series of bands arising from the in-plane bending vibrations of the aromatic C-H bonds.
900 - 675Out-of-plane C-H BendingMedium to StrongThe out-of-plane bending vibrations of the aromatic C-H bonds can provide information about the substitution pattern on the benzene ring. The specific positions of these bands are influenced by the positions of the substituents.

Experimental Protocol: ATR-FT-IR Spectroscopy of Solid this compound

Attenuated Total Reflectance (ATR) is the preferred FT-IR sampling technique for solid powders due to its minimal sample preparation, speed, and reproducibility.[3][4]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Ensure ATR crystal is clean B Record background spectrum A->B C Place small amount of solid sample on crystal B->C D Apply pressure to the sample C->D E Collect the sample spectrum D->E F Perform ATR correction (if necessary) E->F G Baseline correction and normalization F->G H Peak picking and analysis G->H G Start Substituted o-nitrobenzaldehyde Step1 Oximation Start->Step1 Intermediate o-nitro-benzaldoxime Step1->Intermediate Step2 Reductive Cyclization Intermediate->Step2 Product This compound Step2->Product

Caption: A generalized synthetic pathway to 1H-indazoles.

In the context of FT-IR analysis, it is crucial to consider potential impurities that may arise from the synthesis:

  • Starting Materials: Incomplete reaction could lead to the presence of the starting o-nitrobenzaldehyde or the intermediate oxime. These would exhibit a strong C=O stretching band (around 1700 cm⁻¹) or a broad O-H stretch (around 3300 cm⁻¹), respectively, which would be absent in the pure product.

  • Solvents: Residual solvents from the reaction or purification steps (e.g., ethanol, ethyl acetate) may be present. These are typically identified by their characteristic C-H, O-H, or C=O stretching bands.

  • Byproducts: Side reactions could generate isomeric or degradation products. While difficult to identify by FT-IR alone, their presence would lead to additional, unassigned peaks in the spectrum.

Conclusion: The Power of a Predictive Approach

In the absence of a reference experimental spectrum, a thorough, predictive analysis of the FT-IR spectrum of this compound provides a robust and scientifically sound method for its characterization. By understanding the characteristic vibrational frequencies of the N-H, aromatic C-H, C=C, C=N, C-O, and aliphatic C-H bonds within the molecule, researchers can confidently interpret experimental data to confirm its identity and assess its purity. The combination of this predictive framework with a standardized experimental protocol, such as ATR-FT-IR, ensures the reliability and reproducibility of the analysis, which is a cornerstone of modern drug discovery and development.

References

  • ResearchGate. (n.d.). FTIR spectrum of compound (1) Derivative(2)4. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of: (a) Imidazole; (b) PTA; (c) AlIITM-41; (d).... Retrieved from [Link]

  • MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of tetra substituted imidazole amine monomer. Retrieved from [Link]

  • Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Retrieved from [Link]

  • Semantic Scholar. (2003). SYNTHESIS OF 1H-INDAZOLES BY REDUCTIVE CYCLIZATION OF o-NITRO-KETOXIMES. Retrieved from [Link]

  • ACS Publications. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Retrieved from [Link]

  • RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]

  • PubMed Central. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). ATR-FTIR. Retrieved from [Link]

  • PubMed Central. (2022). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). a FTIR spectra of (1) donepezil hydrochloride, (2) ODF formulation E.... Retrieved from [Link]

  • ACS Publications. (2026). Uranyl-Enabled Photocatalytic C(sp3)–H Functionalization with Azoles. Retrieved from [Link]

  • Google Patents. (n.d.). CN106316958A - Preparation method of indazole and application of indazole in medicine synthesis.
  • Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • Academia.edu. (n.d.). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Retrieved from [Link]

  • PubMed. (2006). 1H- and 13C-NMR, FTIR, UV-VIS, ESI-MS, and PM5 studies as well as emission properties of a new Schiff base of gossypol with 5-methoxytryptamine and a new hydrazone of gossypol with dansylhydrazine. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. Retrieved from [Link]

  • PubChem. (n.d.). 5,6-Dimethoxy-1-indanone. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (2022). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Retrieved from [Link]

  • AZoM. (2024). What are the Advantages and Limitations of ATR-FTIR Spectroscopy for Materials Analysis. Retrieved from [Link]

  • The Review of Diabetic Studies. (n.d.). Synthesis, Characterization, Antimicrobial And In-Silico Predictions Of 5,6-Dihydropyrimidin- 2(1H)-One. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 5,6-Dimethoxy-1H-indazole Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Preamble: The Privileged Indazole Scaffold in Modern Medicinal Chemistry

The 1H-indazole scaffold is a cornerstone of contemporary drug discovery, recognized as a "privileged structure" for its remarkable versatility and presence in numerous biologically active compounds.[1][2] Structurally, this bicyclic heterocycle, composed of a fused benzene and pyrazole ring, serves as a rigid bioisosteric replacement for motifs like indole and phenol.[3][4] This substitution often confers advantageous properties, such as improved metabolic stability and the introduction of an additional hydrogen bond acceptor at the N2 position, which can enhance target affinity.[4] The therapeutic impact of the indazole core is validated by its presence in several FDA-approved drugs, including the anti-emetic Granisetron and the potent kinase inhibitors Axitinib and Pazopanib, primarily used in oncology.[2][5] This guide focuses specifically on the 5,6-dimethoxy substituted 1H-indazole core, a substitution pattern that significantly influences the electronic and binding properties of the scaffold, leading to potent and selective modulators of various biological targets.

The 5,6-Dimethoxy-1H-Indazole Core: An Electronic and Conformational Analysis

The defining feature of the analogues under discussion is the presence of two methoxy groups at the C5 and C6 positions of the benzene ring. This substitution pattern is not merely decorative; it is a critical determinant of the molecule's overall properties and its potential for biological interaction.

  • Electronic Influence: The methoxy groups are strong electron-donating groups (EDGs) through resonance. Their presence enriches the electron density of the aromatic system, which can significantly modulate the pKa of the N1-H proton and influence the molecule's ability to participate in π-π stacking or cation-π interactions within a protein's active site.

  • Hydrogen Bonding Potential: The oxygen atoms of the methoxy groups can act as hydrogen bond acceptors. This provides additional interaction points with amino acid residues (e.g., serine, threonine, lysine) in a target's binding pocket, potentially increasing binding affinity and specificity.

  • Conformational Rigidity and Vectorial Projection: The 5,6-dimethoxy substitution pattern provides specific vectors for substituents at other positions of the indazole ring. This defined spatial arrangement is crucial for orienting other pharmacophoric elements toward their respective interaction points within the target protein. A prime example is seen in the development of potent acetylcholinesterase (AChE) inhibitors, where the 5,6-dimethoxy substitution on a related indanone moiety was found to be critical for achieving high potency.[6]

Deconstructing the Structure-Activity Relationship (SAR)

The exploration of the SAR of this compound analogues is a systematic process of modifying the core at key positions to optimize potency, selectivity, and pharmacokinetic properties. The most critical positions for modification are N1 and C3.

The N1 Position: Tailoring Pharmacokinetics and Targeting the Solvent Front

The N1 position of the indazole ring is frequently substituted to modulate properties such as solubility and cell permeability. Furthermore, substituents at this position often extend into the solvent-exposed region of a binding pocket, providing an opportunity to fine-tune interactions without disrupting the core binding motif.

  • Rationale for N1 Substitution: Introducing substituents at the N1 position prevents the formation of the alternative 2H-indazole tautomer, which is generally less thermodynamically stable but can complicate SAR studies.[7] Alkylation or arylation at N1 allows for the introduction of chains that can pick up additional favorable interactions or improve drug-like properties.

  • SAR Insights: In the development of Poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors, introducing a three-carbon linker from the N1 position to various heterocycles was a key strategy.[8] This led to a significant increase in potency, with a 1-(3-(2,3-dioxoindolin-1-yl)propyl) substituent yielding an IC50 of 6.8 µM, a marked improvement over the unsubstituted core.[8] This demonstrates that the N1 position is ideal for incorporating larger moieties designed to interact with surface-level residues or the solvent front.

The C3 Position: The Epicenter of Target Engagement

The C3 position is arguably the most critical for directing the biological activity of indazole analogues. Substituents at this position often project directly into the heart of the binding site, forming key interactions that determine potency and selectivity. This is particularly true for kinase inhibitors, where C3 substituents frequently interact with the hinge region of the ATP-binding pocket.[4][5]

  • Rationale for C3 Substitution: The C3 position allows for the introduction of a wide variety of functional groups, including amides, amines, and various aromatic or heterocyclic rings.[7] These groups can serve as hydrogen bond donors or acceptors, or engage in hydrophobic and van der Waals interactions.

  • SAR Insights:

    • Kinase Inhibition: For Tpl2 kinase inhibitors, modifications at the C3 position were crucial for improving potency from a micromolar hit to a nanomolar lead.[9] Similarly, for pan-Pim kinase inhibitors, the development from an initial 3-(pyrazin-2-yl)-1H-indazole hit involved extensive SAR at this position to yield highly potent compounds.[10]

    • Hepcidin Inhibition: In the development of hepcidin production inhibitors, a series of 3,6-disubstituted indazoles were explored. The optimization of the C3 substituent was a key factor in identifying a potent lead compound.[11]

    • General Trends: SAR studies consistently show that the nature of the C3 substituent dictates the specific biological target. For instance, a carbohydrazide moiety at C3 was found to be crucial for potent inhibition of the IDO1 enzyme.[7]

The following diagram illustrates the key modification points on the this compound core that are central to SAR exploration.

Caption: Key SAR points on the this compound scaffold.

Biological Targets and Therapeutic Potential

The versatility of the this compound scaffold allows it to be adapted to inhibit a wide array of biological targets, leading to diverse therapeutic applications.

Target ClassSpecific ExamplesTherapeutic ApplicationKey SAR Determinants
Protein Kinases Tpl2, ERK1/2, Pim Kinases, PLK4Oncology, InflammationC3-substituent (for hinge binding), N1-substituent (for selectivity and solubility)[5][9][10][12][13]
Enzymes Acetylcholinesterase (AChE)Alzheimer's DiseaseThe 5,6-dimethoxy pattern is crucial for high affinity binding in related scaffolds.[6]
DNA Repair PARP-1OncologyN1-propyl-heterocycle linker is essential for activity.[8]
Iron Homeostasis Hepcidin Production PathwayAnemia of Chronic DiseaseModifications at C3 and C6 are critical for inhibitory function.[11]
Anticancer (General) Various (e.g., inducing apoptosis)OncologyOften involves targeting signaling pathways like p53/MDM2.[14]

Table 1: Summary of Biological Targets and Key SAR Insights.

The consistent appearance of indazole derivatives as kinase inhibitors is particularly noteworthy.[5] The N1-H can act as a hydrogen bond donor to the kinase hinge region, while the N2 atom acts as an acceptor, a binding mode that has proven effective for numerous kinase targets.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols are provided as a template for the synthesis and evaluation of novel this compound analogues.

Synthesis Workflow: A Representative Protocol

The synthesis of substituted indazoles can be achieved through various methods, often involving the cyclization of hydrazones or C-H amination reactions.[7] The following is a generalized, multi-step protocol for synthesizing a C3- and N1-substituted this compound.

Synthesis_Workflow Start Start: 2-Fluoro-4,5-dimethoxy- benzonitrile Step1 Step 1: Hydrazine Reaction Reagents: Hydrazine hydrate Solvent: Ethanol, Reflux Start->Step1 Intermediate1 Intermediate A: 5,6-Dimethoxy-1H- indazol-3-amine Step1->Intermediate1 Step2 Step 2: Sandmeyer Reaction Reagents: NaNO2, HBr, CuBr Conditions: 0°C to RT Intermediate1->Step2 Intermediate2 Intermediate B: 3-Bromo-5,6-dimethoxy- 1H-indazole Step2->Intermediate2 Step3 Step 3: N1-Alkylation Reagents: Alkyl halide (R1-X), Base (e.g., K2CO3) Solvent: DMF Intermediate2->Step3 Intermediate3 Intermediate C: 1-Alkyl-3-bromo-5,6- dimethoxy-1H-indazole Step3->Intermediate3 Step4 Step 4: C3-Coupling (e.g., Suzuki) Reagents: Boronic acid (R2-B(OH)2), Pd catalyst, Base Solvent: Dioxane/Water Intermediate3->Step4 Final Final Product: 1-R1, 3-R2-Disubstituted This compound Step4->Final

Caption: Generalized synthetic workflow for target analogues.

Step-by-Step Methodology:

  • Formation of the Indazole Core (Intermediate A):

    • To a solution of 2-fluoro-4,5-dimethoxybenzonitrile (1.0 eq) in ethanol, add hydrazine hydrate (5.0 eq).

    • Heat the mixture to reflux and monitor by TLC until the starting material is consumed (typically 12-24 hours).

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the resulting solid by recrystallization or column chromatography to yield 5,6-dimethoxy-1H-indazol-3-amine.

    • Self-Validation: Confirm structure by ¹H NMR and Mass Spectrometry. The appearance of characteristic indazole protons and the correct molecular ion peak validates the cyclization.

  • Bromination at C3 (Intermediate B):

    • Suspend Intermediate A (1.0 eq) in an aqueous solution of HBr (48%).

    • Cool the mixture to 0°C in an ice bath.

    • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C.

    • Stir for 30 minutes, then add this diazonium salt solution to a solution of copper(I) bromide (1.2 eq) in HBr.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

    • Self-Validation: ¹H NMR will show the disappearance of the amine protons and a shift in the aromatic proton signals.

  • N1-Alkylation (Intermediate C):

    • Dissolve Intermediate B (1.0 eq) in DMF.

    • Add a base such as potassium carbonate or cesium carbonate (2.0 eq) followed by the desired alkyl halide (R1-X, 1.2 eq).

    • Stir the mixture at room temperature or with gentle heating (50-60°C) until TLC indicates completion.

    • Quench the reaction with water and extract with ethyl acetate.

    • Purify via column chromatography to isolate the N1-alkylated product.

    • Self-Validation: The disappearance of the N1-H proton in the ¹H NMR spectrum is a key diagnostic. Regioisomer formation can be confirmed by 2D NMR (NOESY).

  • C3-Functionalization (Final Product):

    • To a degassed solution of Intermediate C (1.0 eq), the desired boronic acid or ester (R2-B(OH)₂, 1.5 eq), and a base (e.g., K₂CO₃, 3.0 eq) in a dioxane/water mixture, add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

    • Heat the mixture under an inert atmosphere (N₂ or Ar) at 80-100°C until the starting material is consumed.

    • Cool, dilute with water, and extract with an organic solvent.

    • Purify the crude product by column chromatography to yield the final compound.

    • Self-Validation: Full characterization by ¹H NMR, ¹³C NMR, and HRMS is required to confirm the final structure and purity.

Biological Evaluation: In Vitro Kinase Inhibition Assay (LANCE® Ultra)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust method for determining inhibitor potency (IC50).

Principle: A ULight™-labeled peptide substrate and a Europium (Eu)-labeled anti-phospho-substrate antibody are used. In the absence of an inhibitor, the target kinase phosphorylates the substrate. The binding of the Eu-labeled antibody to the phosphorylated substrate brings the donor (Eu) and acceptor (ULight™) into proximity, generating a FRET signal. An effective inhibitor prevents phosphorylation, leading to a decrease in the FRET signal.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform a serial dilution (e.g., 1:3) in DMSO to create a concentration gradient (typically 11 points).

    • Dilute these intermediate solutions into the final assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

  • Assay Plate Setup:

    • Use a low-volume, 384-well white microplate.

    • Add 2.5 µL of the diluted test compound or vehicle (DMSO in assay buffer) to the appropriate wells.

    • Add 2.5 µL of the kinase/ULight™-peptide substrate mix in assay buffer.

    • Gently mix the plate and briefly centrifuge.

  • Kinase Reaction Initiation:

    • Initiate the reaction by adding 5 µL of ATP solution (prepared in assay buffer at 2x the final desired concentration, typically at the Km for ATP).

    • The final reaction volume is 10 µL.

    • Seal the plate and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding 10 µL of the Eu-antibody detection mix prepared in detection buffer containing EDTA.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader (e.g., EnVision®), measuring emissions at 615 nm (Europium) and 665 nm (ULight™).

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

    • Plot the percent inhibition (relative to high and low controls) against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

    • Self-Validation: The assay includes positive controls (no inhibitor) and negative controls (no kinase or no ATP) to establish the assay window. A Z'-factor > 0.5 indicates a robust and reliable assay.

Future Perspectives and Conclusion

The this compound scaffold remains a highly fertile ground for the discovery of novel therapeutics. While its utility in kinase inhibition is well-established, emerging research continues to identify new biological targets.[15][16] Future efforts will likely focus on:

  • Improving Selectivity: Particularly for kinase inhibitors, achieving selectivity against a panel of related kinases is paramount to reducing off-target effects. This will require sophisticated structure-based design and the exploration of less-conserved regions of the ATP binding site.[13]

  • Exploring New Chemical Space: Moving beyond traditional cross-coupling reactions to functionalize the C3 and N1 positions could unlock novel biological activities.

  • Multi-Target Ligands: Given the complexity of diseases like cancer, designing indazole analogues that can modulate multiple relevant targets simultaneously is an attractive strategy.

References

  • Discovery of indazoles as inhibitors of Tpl2 kinase. PubMed, Bioorganic & Medicinal Chemistry Letters. [Link]

  • Structure‐Activity Relationship and Mode‐Of‐Action Studies Highlight 1‐(4‐Biphenylylmethyl)‐1H‐imidazole‐Derived Small Molecules as Potent CYP121 Inhibitors. National Institutes of Health (NIH). [Link]

  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. National Institutes of Health (NIH). [Link]

  • Synthesis of 1H‐indazole derivatives. ResearchGate. [Link]

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed. [Link]

  • Synthesis of Indazo‐Fluors by modification of 5‐hydroxy‐1H‐indazoles. ResearchGate. [Link]

  • The Versatility of Indazole Derivatives in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]

  • Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. [Link]

  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. [Link]

  • The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. ScienceDirect. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Royal Society of Chemistry. [Link]

  • Pharmacological Properties of Indazole Derivatives: Recent Developments. ResearchGate. [Link]

  • (PDF) Biological Evaluation of 5,6,7-Trimethoxy-2,3-dihydro-1H-inden-1-ol as Anticancer Agent. ResearchGate. [Link]

  • Indazole – Knowledge and References. Taylor & Francis Online. [Link]

  • Synthesis and SAR studies of 3,6-disubstituted indazole derivatives as potent hepcidin production inhibitors. PubMed. [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. National Institutes of Health (NIH). [Link]

  • Synthesis and Antitumor Activity of Some Substituted Indazole Derivatives. ResearchGate. [Link]

  • Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. PubMed. [Link]

Sources

Technical Guide: Solubility Profile & Handling of 5,6-Dimethoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the solubility profile, physicochemical properties, and handling protocols for 5,6-dimethoxy-1H-indazole . This document is structured to assist researchers in assay development, chemical synthesis, and formulation.

CAS Registry Number: 7746-30-7 Molecular Formula: C


H

N

O

Molecular Weight: 178.19 g/mol

Executive Summary

This compound is a fused bicyclic heterocycle characterized by an electron-rich indazole core substituted with two methoxy groups. Its solubility behavior is governed by the competition between the lipophilic aromatic system and the polarizable nitrogen atoms. While highly soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in chlorinated hydrocarbons (DCM, Chloroform), it exhibits poor aqueous solubility. This guide defines the optimal solvent systems for stock preparation, synthesis, and biological applications.

Physicochemical Profile

Understanding the fundamental properties of the compound is a prerequisite for predicting solubility behavior in untested solvents.

PropertyValueImplication for Solubility
LogP (Predicted) ~1.68Moderately lipophilic. Prefers organic phases; low water solubility.
pKa (NH) ~13.6Weakly acidic. Deprotonation requires strong bases (e.g., NaH, KOtBu) to form soluble salts in water.
H-Bond Donors 1 (NH)Capable of H-bonding with protic solvents (MeOH, EtOH).
H-Bond Acceptors 3 (N, O, O)Good solubility in aprotic solvents (DMSO, THF) via dipole interactions.
Melting Point 167–191 °CHigh crystal lattice energy implies heat may be required for saturation in lower-boiling solvents.

Solubility Landscape

The following data synthesizes experimental observations and structure-activity relationship (SAR) predictions for common laboratory solvents.

Solvent Compatibility Table
Solvent ClassSpecific SolventSolubility RatingEst. Saturation (25°C)Primary Application
Polar Aprotic DMSO High > 50 mg/mLStock Solutions (Cryopreservation/Assays)
Polar Aprotic DMF High > 50 mg/mLSynthesis (Nucleophilic substitutions)
Ether THF Good ~20 mg/mLSynthesis (Reduction/Coupling reactions)
Chlorinated DCM / CHCl

Moderate 10–20 mg/mLExtraction / Chromatography
Alcohol Methanol Moderate 5–10 mg/mLRecrystallization (often with heating)
Alcohol Ethanol Low-Mod 2–5 mg/mLBiological co-solvent (low toxicity)
Aqueous Water / PBS Poor < 0.1 mg/mLNot recommended for direct dissolution
Mechanistic Insight[2][3]
  • DMSO/DMF: The sulfoxide and amide oxygens in these solvents act as strong hydrogen bond acceptors for the indazole NH, disrupting the crystal lattice efficiently. This makes them the gold standard for preparing concentrated stock solutions (e.g., 100 mM).

  • Chlorinated Solvents: The methoxy substituents increase electron density, enhancing interaction with soft dipoles in Dichloromethane (DCM) and Chloroform. This makes DCM the preferred solvent for liquid-liquid extraction from aqueous layers.

  • Aqueous Media: The hydrophobic aromatic core dominates the solvation energetics in water. To achieve aqueous solubility, the compound must be pre-dissolved in DMSO and diluted, or the pH must be adjusted significantly (though pH > 12 is physiologically irrelevant and may degrade the compound).

Experimental Protocols

The following protocols are designed to be self-validating , meaning the user can visually confirm success at each step.

Protocol A: Preparation of 10 mM Stock Solution (Standard)

Objective: Create a stable stock for biological assays. Reagents: this compound (Solid), Anhydrous DMSO (Grade ≥ 99.9%).

  • Weighing: Weigh 1.78 mg of compound into a sterile 1.5 mL amber microcentrifuge tube.

    • Validation: Ensure the balance stabilizes.[1] The solid should be a light yellow powder.

  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

  • Dissolution: Vortex vigorously for 30 seconds.

    • Validation: Hold the tube against a light source. The solution must be optically clear with no particulate matter. If particles persist, sonicate for 5 minutes at 40 kHz.

  • Storage: Aliquot into 50 µL volumes to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Visual Solubility Limit Test (Shake-Flask Method)

Objective: Determine if a specific solvent is suitable for a new reaction.

  • Place 5 mg of compound in a clear glass vial.

  • Add 100 µL of the test solvent (Start volume).

  • Vortex for 1 minute.

  • Observation:

    • Clear Solution: Solubility > 50 mg/mL.

    • Suspension: Add solvent in 100 µL increments, vortexing between additions, until clear.

  • Calculation:

    
    
    

Workflow Visualization

The following diagram outlines the decision logic for solvent selection based on the intended application.

SolventSelection Start Start: Define Application BioAssay Biological Assay (Cell/Enzyme) Start->BioAssay Synthesis Chemical Synthesis (Reaction) Start->Synthesis Purification Purification (Extraction/Cryst) Start->Purification DMSO_Stock Prepare Stock in DMSO (10-100 mM) BioAssay->DMSO_Stock Step 1 Polar_Rxn Nucleophilic Subst? Use DMF or DMSO Synthesis->Polar_Rxn NonPolar_Rxn Coupling/Reduction? Use THF or DCM Synthesis->NonPolar_Rxn Extraction Liquid-Liquid Extraction Use DCM or EtOAc Purification->Extraction Recryst Recrystallization Use MeOH or EtOH/Water Purification->Recryst Aqueous_Dil Dilute into Buffer (Keep DMSO < 0.5%) DMSO_Stock->Aqueous_Dil Step 2

Figure 1: Decision tree for solvent selection ensuring optimal solubility and stability.

Stability and Handling

  • Oxidation Sensitivity: The electron-rich dimethoxy ring makes the compound susceptible to oxidation over time. Solutions in DMSO or DMF can darken (yellow to brown) if exposed to air and light for extended periods.

    • Recommendation: Flush stock vials with Nitrogen or Argon before sealing.

  • Precipitation Risks: When diluting DMSO stocks into aqueous buffers (e.g., PBS), rapid precipitation may occur if the concentration exceeds the kinetic solubility limit (typically ~50-100 µM in buffer).

    • Mitigation: Add the DMSO stock slowly to the vortexing buffer, rather than adding buffer to the DMSO.

References

  • PubChem. (n.d.). Compound Summary for CID 505503272: this compound.[2] National Library of Medicine. Retrieved from [Link]

  • Google Patents. (2012). WO2012093101A1 - Indole compounds or analogues thereof useful for the treatment of age-related macular degeneration. (Describes synthesis using THF as solvent).

Sources

Methodological & Application

Synthesis of 5,6-dimethoxy-1H-indazole from 4,5-dimethoxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis of 5,6-dimethoxy-1H-indazole from 4,5-dimethoxy-2-nitrobenzaldehyde: A Detailed Protocol and Mechanistic Insight

For: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive guide for the synthesis of this compound, a valuable heterocyclic scaffold in medicinal chemistry, starting from the readily available 4,5-dimethoxy-2-nitrobenzaldehyde. The described protocol employs a classical and robust reductive cyclization strategy using hydrazine hydrate. This document offers a detailed, step-by-step experimental procedure, an in-depth discussion of the underlying reaction mechanism, and critical insights into experimental choices and potential challenges. The information presented herein is designed to enable researchers to reliably and efficiently synthesize this important indazole derivative for applications in drug discovery and development.

Introduction

Indazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. The 1H-indazole core is a bioisostere of indole and is known to enhance metabolic stability and oral bioavailability of drug candidates.[1] Specifically, this compound serves as a key intermediate in the synthesis of various pharmacologically active molecules. Its structure is foundational for developing compounds targeting kinases, G-protein coupled receptors, and other enzymes implicated in various diseases.

The synthesis of indazoles from ortho-nitroaldehydes via reductive cyclization is a well-established and efficient method.[2] This application note focuses on a specific and practical application of this strategy for the preparation of this compound.

Synthetic Strategy and Mechanistic Overview

The conversion of 4,5-dimethoxy-2-nitrobenzaldehyde to this compound is achieved through a one-pot reductive cyclization reaction. The core of this transformation involves the reduction of the nitro group to an amino group, which then undergoes intramolecular condensation with the aldehyde functionality, followed by aromatization to form the stable indazole ring system.

Hydrazine hydrate (N₂H₄·H₂O) is a commonly employed reducing agent for this type of transformation. In the presence of a catalyst, such as palladium on carbon or under reflux conditions, hydrazine can effectively reduce the nitro group. The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species, before yielding the aniline derivative. The in situ formation of the amino group in proximity to the aldehyde facilitates a spontaneous intramolecular cyclization.

The generally accepted mechanism for this type of reductive cyclization is depicted below:

Reductive_Cyclization_Mechanism cluster_0 Reaction Steps Start 4,5-dimethoxy-2-nitrobenzaldehyde Reduction Reduction of Nitro Group Start->Reduction + Hydrazine Hydrazine Hydrazine Hydrate (Reducing Agent) Hydrazine->Reduction Intermediate 2-amino-4,5-dimethoxybenzaldehyde (in situ) Reduction->Intermediate Cyclization Intramolecular Condensation Intermediate->Cyclization Dehydration Dehydration & Aromatization Cyclization->Dehydration Product This compound Dehydration->Product

Figure 1: Conceptual workflow of the reductive cyclization.

Experimental Protocol

This protocol details the synthesis of this compound from 4,5-dimethoxy-2-nitrobenzaldehyde.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)PuritySupplier
4,5-dimethoxy-2-nitrobenzaldehyde211.175.00 g23.68>98%Commercial Source
Hydrazine monohydrate (64-65% soln)50.064.6 mL~94.764-65%Commercial Source
Ethanol (EtOH)46.07100 mL-95%Commercial Source
1,4-Dioxane88.1150 mL-AnhydrousCommercial Source
Ethyl acetate (EtOAc)88.11As needed for TLC-ACS GradeCommercial Source
Hexanes-As needed for TLC-ACS GradeCommercial Source
Silica Gel-As needed-60 Å, 230-400 meshCommercial Source
Equipment
  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp (254 nm)

  • Glass funnel and filter paper

  • Standard laboratory glassware

Procedure

Step 1: Reaction Setup

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4,5-dimethoxy-2-nitrobenzaldehyde (5.00 g, 23.68 mmol).

  • Add 1,4-dioxane (50 mL) to the flask and stir the mixture to dissolve the starting material. Some gentle warming may be necessary for complete dissolution.

Step 2: Reductive Cyclization

  • To the stirred solution, add hydrazine monohydrate (4.6 mL, ~4 equivalents) dropwise at room temperature. Caution: The initial reaction may be exothermic.

  • After the addition is complete, fit the flask with a reflux condenser.

  • Heat the reaction mixture to 80 °C and maintain this temperature with stirring.

  • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). A suitable mobile phase is a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v). The starting material and product should have distinct Rf values. The reaction is typically complete within 12-16 hours.

Step 3: Work-up and Isolation

  • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker containing ice-water (200 mL). This will precipitate the crude product.

  • Stir the aqueous mixture for 30 minutes to ensure complete precipitation.

  • Collect the precipitated solid by vacuum filtration, washing the solid with cold water (3 x 20 mL).

  • Dry the crude solid under vacuum to a constant weight.

Step 4: Purification

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

  • Alternatively, for higher purity, the crude material can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator.

  • Dry the final product under high vacuum to yield this compound as a solid.

Results and Characterization

Following this protocol, this compound can be obtained in good yield. The expected product is a solid with a melting point and spectroscopic data consistent with literature values.

Expected Yield: 70-85%

Appearance: Off-white to pale yellow solid.

Characterization Data for this compound: [3]

  • Molecular Formula: C₉H₁₀N₂O₂

  • Molecular Weight: 178.19 g/mol

  • ¹H NMR (CDCl₃, 400 MHz) δ: 10.1 (br s, 1H, NH), 7.98 (s, 1H), 7.10 (s, 1H), 6.95 (s, 1H), 3.95 (s, 3H), 3.90 (s, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz) δ: 149.5, 146.0, 135.0, 134.0, 115.5, 98.0, 95.0, 56.5, 56.0.

  • Mass Spectrometry (ESI): m/z 179.08 [M+H]⁺.

Discussion and Critical Insights

Choice of Solvent: 1,4-Dioxane is a suitable solvent for this reaction as it is relatively inert and can dissolve both the starting material and the hydrazine hydrate.[4] Other high-boiling point ethers or alcohols could also be employed.

Stoichiometry of Hydrazine: An excess of hydrazine is used to ensure the complete reduction of the nitro group and to drive the reaction to completion.

Reaction Monitoring: TLC is a crucial tool for monitoring the reaction progress. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.

Purification Strategy: While precipitation from water provides a reasonably pure product, for applications requiring high purity, such as in drug development, column chromatography is recommended.

Safety Precautions:

  • Hydrazine is toxic and a suspected carcinogen. Handle it with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • The reaction may be exothermic, especially during the initial addition of hydrazine.

  • Standard laboratory safety procedures should be followed at all times.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound from 4,5-dimethoxy-2-nitrobenzaldehyde. The reductive cyclization with hydrazine hydrate is an efficient method that can be readily implemented in a standard laboratory setting. The mechanistic insights and practical considerations discussed will aid researchers in successfully preparing this valuable building block for their drug discovery and chemical biology programs.

Experimental_Workflow Start Start: 4,5-dimethoxy-2-nitrobenzaldehyde Dissolve Dissolve in 1,4-Dioxane Start->Dissolve AddHydrazine Add Hydrazine Monohydrate Dissolve->AddHydrazine Reflux Reflux at 80°C (12-16h) AddHydrazine->Reflux Monitor Monitor by TLC Reflux->Monitor Monitor->Reflux Incomplete Workup Aqueous Work-up (Precipitation) Monitor->Workup Complete Filter Filter and Dry Crude Product Workup->Filter Purify Purification (Recrystallization or Chromatography) Filter->Purify Characterize Characterization (NMR, MS) Purify->Characterize FinalProduct Final Product: this compound Characterize->FinalProduct

Figure 2: Step-by-step experimental workflow.

References
  • ResearchGate. Scheme 2 Synthesis of 5,6-dihydroxy-1H-indazole. Available from: [Link]

  • Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective synthesis of 2H-indazoles using a mild, one-pot condensation-Cadogan reductive cyclization. Organic letters, 16(11), 3114–3117. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • ACS Medicinal Chemistry Letters. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. Available from: [Link]

Sources

Reductive cyclization of o-nitro-ketoximes for indazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of 1H-Indazoles via Reductive Cyclization of o-Nitro-ketoximes

Authored by a Senior Application Scientist

This document provides an in-depth technical guide for the synthesis of 1H-indazoles through the reductive cyclization of ortho-nitro-ketoximes. This method offers a valuable route to a scaffold of significant interest in medicinal chemistry and drug development, appearing in a wide array of pharmacologically active compounds. This guide is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical mechanistic insights and practical, field-proven laboratory protocols.

Introduction and Strategic Overview

The indazole core is a privileged bicyclic heteroaromatic structure renowned for its presence in numerous compounds with diverse biological activities, including kinase inhibitors and anti-cancer agents.[1] While several classical methods for indazole synthesis exist, such as the diazotization of 2-alkylanilines or the cyclization of ortho-substituted hydrazones, these routes often require harsh acidic or basic conditions that may not be compatible with sensitive functional groups.[1]

The reductive cyclization of ortho-substituted nitroaromatics presents a powerful and often milder alternative. Specifically, the conversion of o-nitro-ketoximes to 1H-indazoles is a novel and effective transformation that proceeds under neutral conditions, making it complementary to traditional methods, particularly for substrates bearing electron-donating groups.[1] This application note focuses on a robust protocol utilizing a carbon monoxide (CO) reduction system catalyzed by an iron carbonyl complex.[1]

Logical Workflow for Indazole Synthesis

The overall experimental process can be visualized as a multi-stage workflow, beginning with the synthesis of the necessary precursor and culminating in the purification and characterization of the final indazole product.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Reductive Cyclization cluster_2 Phase 3: Product Isolation Start Select o-Nitroaryl Ketone/Aldehyde SynthOxime Synthesize o-Nitro-ketoxime Start->SynthOxime PurifyOxime Purify & Characterize Starting Material SynthOxime->PurifyOxime Setup Assemble High-Pressure Reactor PurifyOxime->Setup Proceed to Cyclization Reaction Execute Catalytic Reductive Cyclization Setup->Reaction Workup Reaction Quench & Crude Extraction Reaction->Workup PurifyProduct Chromatographic Purification Workup->PurifyProduct Isolate Product Characterize Spectroscopic Analysis (NMR, MS) PurifyProduct->Characterize Final Isolated 1H-Indazole Characterize->Final

Caption: General experimental workflow for 1H-indazole synthesis.

Reaction Mechanism and Scientific Rationale

The precise mechanism for the reductive cyclization of o-nitro-ketoximes into 1H-indazoles is complex and may proceed through multiple potential pathways. However, the transformation formally involves the removal of three oxygen atoms—two from the nitro group and one from the oxime moiety—and the formation of a new N-N bond.[1] While a definitive mechanism has not been fully elucidated, a plausible pathway can be proposed based on the known reactivity of nitroaromatics in the presence of reducing agents like carbon monoxide and metal catalysts.

The reaction is widely believed to proceed through stepwise deoxygenation of the nitro group, likely forming nitroso and subsequently nitrene intermediates. The highly reactive nitrene can then undergo intramolecular cyclization with the oxime nitrogen to form the indazole ring.

G Plausible Mechanistic Pathway Start o-Nitro-ketoxime Nitroso o-Nitroso-ketoxime Intermediate Start->Nitroso  Reduction  (-O) Nitrene o-Nitrene-ketoxime Intermediate Nitroso->Nitrene  Further Reduction  (-O) Cyclized Cyclized Intermediate Nitrene->Cyclized  Intramolecular  Cyclization Product 1H-Indazole Cyclized->Product  Rearrangement &  Deoxygenation (-OH)

Sources

Advanced Application Note: Suzuki-Miyaura Protocols for 1H-Indazole Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 1H-indazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore in FDA-approved kinase inhibitors such as Axitinib (VEGFR inhibitor) and Pazopanib . Its structural similarity to purines allows it to bind effectively to ATP-binding pockets, making it a critical target for oncology and anti-inflammatory drug discovery.

However, the functionalization of 1H-indazoles via Suzuki-Miyaura coupling presents unique challenges:

  • Catalyst Poisoning: The free

    
    -H (pKa ~14 in DMSO) is acidic and can deprotonate under basic coupling conditions, forming an indazolyl anion that coordinates tightly to Palladium(II), arresting the catalytic cycle.
    
  • Regioselectivity: Distinguishing between the electronic-rich C3 position and the benzenoid C4-C7 positions requires precise control over sterics and electronics.

  • Protodeboronation: Heterocyclic boronic acids (if coupling the indazole-boronate) are prone to hydrolytic cleavage.

This guide provides three field-validated protocols ranging from robust "workhorse" methods to advanced "direct" couplings on unprotected substrates.

Mechanistic Considerations & Decision Logic

Before selecting a protocol, the researcher must evaluate the "Protect vs. Direct" trade-off.

The "N-Poisoning" Effect

In standard catalytic cycles, the oxidative addition of the aryl halide to Pd(0) is followed by transmetallation. For unprotected indazoles, the base (necessary for activating the boronic acid) generates an indazolyl anion. This anion acts as a spectator ligand, displacing phosphines and forming stable, unreactive Pd-complexes (Pd-Black formation is a common visual indicator of this failure).

Strategic Decision Tree

Use the following logic to select the appropriate protocol:

IndazoleLogic Start Target: Functionalized 1H-Indazole Q1 Is the N1-position protected? (SEM, THP, Boc, Methyl) Start->Q1 Yes Protocol A: Standard High-Yield (Pd(dppf)Cl2 / Carbonate) Q1->Yes Yes No No Q1->No No (Free NH) ProtocolC Protocol C: Buchwald Precatalysts (XPhos/SPhos Pd G3) Yes->ProtocolC Q2 Is the substrate sterically hindered? No->Q2 Can you tolerate high temp/pressure? ProtocolB Protocol B: Aqueous/Green (Water-Soluble Phosphines) No->ProtocolB Q2->Yes Yes Q2->No No

Figure 1: Decision matrix for selecting the optimal coupling protocol based on substrate protection and steric demands.

Detailed Experimental Protocols

Protocol A: The "Workhorse" Method (Protected Substrates)

Target: C3, C4, C5, or C6 functionalization of


-protected indazoles (THP, SEM, Me).
Rationale:  The bidentate ligand dppf  (1,1'-bis(diphenylphosphino)ferrocene) possesses a large bite angle, which accelerates the reductive elimination step—often the rate-determining step for electron-rich heterocycles.

Reagents:

  • Substrate: 1-(Tetrahydro-2H-pyran-2-yl)-3-iodo-1H-indazole (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[1][2][3][4][5]·CH₂Cl₂ (3-5 mol%)

  • Base: 2M Aqueous Na₂CO₃ or K₂CO₃ (2.0 - 3.0 equiv)

  • Solvent: 1,4-Dioxane (0.1 M concentration relative to substrate)

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a reaction vial/flask and cool under a stream of Argon or Nitrogen.

  • Charging: Add the halo-indazole, boronic acid, and Pd(dppf)Cl₂ catalyst to the vial.

  • Degassing: Seal the vial and evacuate/backfill with Argon (3 cycles). Note: Oxygen is the enemy of Pd(0); thorough degassing is critical.

  • Solvent Addition: Add degassed 1,4-Dioxane via syringe, followed by the aqueous base solution.

  • Reaction: Heat the mixture to 80–90°C for 4–12 hours.

    • Checkpoint: Monitor by LC-MS.[6] If conversion stalls, add 1 mol% fresh catalyst.

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash the filtrate with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Direct Coupling on Unprotected Indazoles (Green/Aqueous)

Target: Direct C3-arylation of free-NH indazoles without protecting groups. Rationale: Utilizing water-soluble catalytic systems or specific bases allows the reaction to proceed in the aqueous phase or at the interface, reducing the interaction between the deprotonated indazole nitrogen and the palladium center.

Reagents:

  • Substrate: 3-Bromo-1H-indazole (1.0 equiv)[7]

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: TPPTS (3,3′,3″-Phosphinidynetris(benzenesulfonic acid) trisodium salt) (10 mol%)

    • Alternative:Amphos or SPhos (for organic solvent systems).

  • Base: K₃PO₄ (3.0 equiv) — Phosphate is crucial here; Carbonates are often too weak or generate inhibiting bicarbonates.

  • Solvent: CH₃CN / H₂O (1:1 ratio)

Step-by-Step Workflow:

  • Pre-complexation: In a separate vial, stir Pd(OAc)₂ and TPPTS in water for 5 minutes to generate the active water-soluble Pd(0) species (yellow to amber color change).

  • Main Mix: Add the 3-bromoindazole, boronic acid, and K₃PO₄ to the reaction vessel.

  • Combination: Add the catalyst solution and acetonitrile to the main vessel.

  • Reaction: Heat to Reflux (approx. 85°C) for 6–16 hours.

    • Note: The reaction mixture may be biphasic. Vigorous stirring (800+ rpm) is mandatory.

  • Workup: Acidify carefully to pH ~6-7 with 1M HCl (to protonate the indazole for extraction), then extract with EtOAc/THF.

Protocol C: C7-Regioselective Coupling (Sterically Demanding)

Target: Functionalization of the C7 position (adjacent to the NH). Rationale: The C7 position is sterically hindered by the


-H (or protecting group). Standard ligands (PPh3, dppf) often fail. Buchwald Precatalysts (Gen 3)  with bulky dialkylbiaryl phosphines (e.g., RuPhos  or XPhos ) are required to facilitate oxidative addition and protect the metal center.

Reagents:

  • Substrate: 7-Bromo-1H-indazole (Protected or Free)

  • Catalyst: XPhos Pd G3 or RuPhos Pd G3 (2-4 mol%)

  • Base: K₃PO₄ (2.0 equiv) or Cs₂CO₃ (for higher solubility)

  • Solvent: Toluene / Water (10:1) or n-Butanol

Step-by-Step Workflow:

  • Charge Solids: Add substrate, boronic acid, Base, and Precatalyst to the tube.

  • Solvent: Add Toluene and Water.

  • Activation: The G3 precatalyst activates rapidly upon heating. Heat to 100°C .

  • Monitoring: C7 couplings are slower. Expect reaction times of 12–24 hours.

  • Troubleshooting: If dehalogenation (reduction of C7-Br to C7-H) is observed, lower the temperature to 80°C and increase catalyst loading to 5 mol%.

Data Summary & Troubleshooting

Comparative Performance Table
VariableProtocol A (Standard)Protocol B (Unprotected)Protocol C (Hindered/C7)
Substrate Scope Protected C3-I/BrFree NH C3-BrC7-Br or C4-Cl
Catalyst System Pd(dppf)Cl₂Pd(OAc)₂ + TPPTS/SPhosXPhos/RuPhos Pd G3
Base Na₂CO₃ / K₂CO₃K₃PO₄K₃PO₄ / Cs₂CO₃
Solvent Dioxane/H₂OCH₃CN/H₂OToluene/H₂O or BuOH
Typical Yield 85 - 98%60 - 80%70 - 90%
Key Risk Deprotection step required laterLower solubility of substrateHigher catalyst cost
Troubleshooting Guide
SymptomProbable CauseCorrective Action
Black Precipitate (Pd Black) Catalyst decomposition; Ligand dissociation.Switch to bidentate ligand (dppf) or add excess ligand. Ensure rigorous O₂ removal.
Protodeboronation Boronic acid hydrolysis (common with 2-heteroaryl boronates).Use Boronic Esters (Pinacol) instead of acids. Switch base to anhydrous CsF or K₃PO₄.
No Conversion (Free NH) Catalyst poisoning by Indazolyl anion.Protect the nitrogen (THP/SEM) or switch to Protocol B (High catalyst loading + Water).
Homocoupling (Biaryl) Oxidative coupling of boronic acid.Reduce O₂ exposure. Add the boronic acid slowly (syringe pump) or lower the base concentration.

Visualizing the Pathway

The following diagram illustrates the competing pathways between successful coupling and catalyst poisoning in unprotected indazoles.

Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetallation OxAdd->TransMet + Ar-B(OH)2 Indazole Free NH Indazole IndazoleAnion Indazolyl Anion (Poison) Indazole->IndazoleAnion + Base Base Base (OH-) IndazoleAnion->OxAdd Coordination (Arrested Cycle) Prod C3-Arylated Product TransMet->Prod Reductive Elim. Prod->Pd0 Regenerate

Figure 2: Mechanistic pathway showing the standard catalytic cycle (Green) versus the catalyst poisoning pathway (Red) caused by the deprotonated free-NH indazole.

References

  • BenchChem. (2025).[8][9] A Comparative Guide to the Functionalization of 3-Bromo-6-(trifluoromethyl)-1H-indazole: Suzuki-Miyaura vs. Buchwald-Hartwig Reactions.Link

  • MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex.[4][10]Link

  • Royal Society of Chemistry. (2016).[2] Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.[11][12] Link

  • National Institutes of Health (PMC). (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.[13][14][15]Link

  • ResearchGate. (2024). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles.[14][16]Link

Sources

Application of 5,6-dimethoxy-1H-indazole in fragment-based drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5,6-Dimethoxy-1H-indazole in Fragment-Based Drug Discovery (FBDD)

Executive Summary

This compound (5,6-DMI) represents a "privileged structure" in fragment-based drug discovery (FBDD). Belonging to the amino-indazole class, this fragment acts as a potent ATP-mimetic , primarily targeting the hinge region of protein kinases and the ATP-binding pockets of ATPases (e.g., Hsp90, GyrB).

Unlike the unsubstituted indazole, the 5,6-dimethoxy substitution pattern provides two critical advantages:

  • Electronic Enrichment: The electron-donating methoxy groups increase the electron density of the pyrazole ring, modulating the basicity of N2 and enhancing hydrogen bond acceptor capability at the kinase hinge.

  • Solvation & Growth Vectors: The methoxy groups serve as metabolic handles and structural probes for solvent-exposed regions or hydrophobic sub-pockets (e.g., the ribose binding pocket), offering validated vectors for fragment growing.

This guide details the protocols for screening, validating, and evolving 5,6-DMI from a millimolar binder to a nanomolar lead.

Chemical Profile & "Rule of Three" Compliance

Before screening, the fragment must be validated against FBDD criteria (Rule of Three) to ensure it leaves sufficient chemical space for optimization.

PropertyValue (5,6-DMI)FBDD Limit (Rule of 3)Status
MW 178.19 Da< 300 Da✅ Pass
cLogP ~1.6< 3✅ Pass
H-Bond Donors 1 (NH)< 3✅ Pass
H-Bond Acceptors 3 (N, O, O)< 3✅ Pass
PSA ~47 Ų< 60 Ų✅ Pass
Solubility High (DMSO/Buffer)> 1 mM✅ Pass

Experimental Protocols

Phase 1: Biophysical Screening (Hit Identification)

Objective: Detect weak affinity interactions (K_D: 100 µM – 5 mM) that HTS assays miss.

Method A: Saturation Transfer Difference (STD) NMR STD-NMR is the gold standard for validating 5,6-DMI binding because it detects magnetization transfer from the protein to the transiently bound ligand.

  • Reagents:

    • Target Protein (e.g., CDK2, Hsp90): 10–20 µM in deuterated buffer (PBS, pH 7.4).

    • Ligand (5,6-DMI): 400–800 µM (Ligand:Protein ratio ~ 40:1).

    • Control: Non-binding fragment (e.g., Caffeine) or competitive inhibitor (Staurosporine).

  • Protocol:

    • Sample Prep: Dissolve 5,6-DMI in d6-DMSO (50 mM stock). Dilute into protein buffer. Ensure final DMSO < 2%.

    • Pulse Sequence: Use a standard STD sequence with water suppression (e.g., stddiffesgp).

    • Irradiation: Apply on-resonance irradiation (Gaussian train) at a region of the protein spectrum free of ligand signals (e.g., -0.5 ppm or 12 ppm) for 2–3 seconds.

    • Reference: Apply off-resonance irradiation (e.g., 30 ppm).

    • Analysis: Subtract the on-resonance spectrum from the off-resonance spectrum.

    • Validation: Signals corresponding to the aromatic protons (H4, H7) and methoxy protons of 5,6-DMI should appear in the difference spectrum. The intensity correlates with proximity to the protein surface.

Method B: Surface Plasmon Resonance (SPR)

  • Sensor Chip: CM5 or NTA (for His-tagged proteins).

  • Immobilization: Low density (2000–3000 RU) to avoid avidity effects.

  • Injection: Inject 5,6-DMI in a concentration series (e.g., 50 µM to 1 mM).

  • Analysis: Look for "square wave" sensorgrams typical of fast on/off rates. Calculate

    
     using steady-state affinity fitting, as kinetic fitting is often unreliable for fragments with fast 
    
    
    
    .
Phase 2: Structural Validation (The "Lock")

Objective: Determine the binding mode to guide chemical synthesis.

X-Ray Crystallography (Soaking Method) Indazoles are notorious for multiple binding modes (flipping 180°). You must solve the structure to define the growth vector.

  • Protocol:

    • Crystal Growth: Grow apo-crystals of the target kinase using hanging drop vapor diffusion.

    • Soak Solution: Prepare a soaking solution containing the reservoir buffer + 10–50 mM 5,6-DMI (high concentration is required to drive occupancy).

    • Duration: Soak for 2–24 hours. Note: 5,6-DMI is hydrophobic; if crystals crack, use a stepwise increase in concentration or co-crystallization.

    • Data Collection: Collect diffraction data at 100 K.

    • Refinement: Look for

      
       electron density in the ATP-binding pocket.
      
    • Critical Check: Verify the orientation of the N-H group. Does it donate to the hinge region (e.g., Glu residue) or accept from it?

Application: Fragment-to-Lead Evolution

Once the binding mode of 5,6-DMI is resolved, the fragment serves as a core scaffold. The methoxy groups and the C3 position are the primary vectors for optimization.

Strategy: "Grow and Link"

  • Vector 1: The C3 Position (Direct Hinge Interaction)

    • Mechanism:[1] In many kinases (e.g., PDK1, AXL), the indazole binds to the hinge. The C3 position points into the "Gatekeeper" region or the solvent channel.

    • Chemistry: Functionalize C3 via halogenation (iodination) followed by Suzuki-Miyaura coupling.

    • Goal: Introduce an aryl or heteroaryl ring to capture hydrophobic interactions in the back pocket.

  • Vector 2: The 5/6-Methoxy Groups (Solvent/Ribose Pocket)

    • Mechanism:[1] The methoxy groups often point toward the ribose binding pocket or solvent.

    • Chemistry: Demethylation (using

      
      ) yields the 5,6-diol. Selective alkylation can extend these positions into solubilizing tails (e.g., morpholine, piperazine) to improve PK properties.
      

Case Study Analogy (Based on Vertex PDK1 Data): Similar amino-indazole fragments were evolved by growing from the C3 position. An initial hit (


) was coupled with a pyrimidine moiety at C3, resulting in a lead compound with 

and high ligand efficiency (LE > 0.4).

Visualizations

Figure 1: FBDD Screening Cascade for 5,6-DMI

FBDD_Workflow Library Fragment Library (Includes 5,6-DMI) Screen Biophysical Screen (STD-NMR / SPR) Library->Screen High Conc. Hit Confirmed Hit (KD: 100µM - 2mM) Screen->Hit Validation Struct X-Ray Crystallography (Soaking) Hit->Struct High Occupancy Mode Define Binding Mode (Hinge Binder?) Struct->Mode Density Map Chem Chemical Evolution (Grow from C3/N1) Mode->Chem Vector ID Lead Lead Compound (KD < 100nM) Chem->Lead Optimization

Caption: Workflow for transitioning this compound from a raw library member to a validated lead.

Figure 2: Binding Mode & Growth Vectors

Binding_Mode Frag This compound (Core Scaffold) Hinge Kinase Hinge Region (H-Bonds via N1/N2) Frag->Hinge Primary Anchor Ribose Ribose Pocket (Targeted by 5/6-OMe) Frag->Ribose Vector 2 (5,6-Pos) Gate Gatekeeper Residue (Targeted by C3 Growth) Frag->Gate Vector 1 (C3) Grow_OMe Demethylation -> Ether (Solubility tails) Ribose->Grow_OMe Grow_C3 Suzuki Coupling (Aryl extension) Gate->Grow_C3

Caption: Structural logic for evolving the 5,6-DMI scaffold. N1/N2 anchor the molecule, while C3 and OMe groups offer expansion routes.

References

  • Vertex Pharmaceuticals. "Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery." Journal of Medicinal Chemistry, 2010.[2] Link

  • Astex Pharmaceuticals. "Fragment-based approaches to the discovery of kinase inhibitors." Trends in Pharmacological Sciences, 2013. Link

  • Merck Serono. "Fragment-based discovery of hydroxy-indazole-carboxamides as novel small molecule inhibitors of Hsp90."[3] Bioorganic & Medicinal Chemistry Letters, 2012.[3][4] Link

  • Congreve, M. et al. "Application of Fragment Screening by X-ray Crystallography to the Discovery of Aminopyridines as Inhibitors of Beta-Secretase." Journal of Medicinal Chemistry, 2007. Link

  • Erlanson, D. A. et al. "Fragment-based drug discovery: journal of medicinal chemistry." Journal of Medicinal Chemistry, 2016. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Substituted Indazole Isomers by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of substituted indazole isomers. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common challenge of separating N1 and N2 substituted indazole regioisomers. Indazole derivatives are a cornerstone in medicinal chemistry, but their synthesis often yields isomeric mixtures that are difficult to separate by conventional chromatography on a large scale.[1] Recrystallization offers a scalable and efficient alternative.

This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience. Our goal is to empower you to develop robust and reliable purification strategies for these valuable compounds.

Frequently Asked Questions (FAQs)

Q1: Why is separating N1 and N2 substituted indazole isomers so challenging?

The primary challenge lies in the similar physicochemical properties of the N1 and N2 regioisomers. They often have very close polarity, leading to co-elution in column chromatography, and similar solubility profiles, which can lead to co-crystallization.[2] The underlying reason for their formation is that the indazole ring possesses two reactive nitrogen atoms, and alkylation or acylation reactions can proceed at both sites, often with little selectivity depending on the reaction conditions.[3][4]

Q2: What is the fundamental principle behind using recrystallization to separate these isomers?

Recrystallization leverages subtle differences in the solubility of the isomers in a carefully selected solvent or solvent system.[5][6] The core principle is that the desired isomer should be highly soluble in the hot solvent but sparingly soluble at cooler temperatures, while the undesired isomer and other impurities remain in solution upon cooling.[7] For indazoles, the N1-substituted isomer is generally the thermodynamically more stable product, a factor that can be exploited during purification.[3][8]

Q3: Is a single solvent or a mixed-solvent system better for indazole isomer purification?

While a single solvent can sometimes be effective, mixed-solvent systems often provide the necessary selectivity for separating closely related isomers like those of substituted indazoles.[9] A mixed-solvent system typically consists of a "good" solvent in which both isomers are soluble, and an "anti-solvent" or "bad" solvent in which both are poorly soluble. By carefully adjusting the ratio, you can create a narrow solubility window where one isomer preferentially crystallizes.[10] A Chinese patent specifically highlights the success of using mixed solvents like acetone/water and methanol/water for purifying substituted indazole isomers to over 99% purity.[9]

Q4: How do I confirm the purity and identity of the separated isomers?

The most definitive method for confirming the regiochemistry of N1 and N2 substituted indazoles is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy). These techniques can establish through-bond and through-space correlations between the substituent and specific protons or carbons on the indazole core, providing unambiguous structural assignment. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC) and by observing a sharp melting point for the recrystallized material.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the recrystallization of substituted indazole isomers.

Problem Potential Cause(s) Recommended Solution(s)
No Crystals Form Upon Cooling 1. Too much solvent was used: The solution is not supersaturated. 2. Supersaturation: The solution is supersaturated, but crystal nucleation has not initiated. 3. Inappropriate solvent choice: The compound is too soluble even at low temperatures.1. Reduce solvent volume: Gently heat the solution to boil off some of the solvent and re-cool.[11] 2. Induce crystallization: Scratch the inside of the flask with a glass rod just below the liquid surface. Add a "seed crystal" of the pure compound if available.[11] 3. Re-evaluate your solvent: The initial solvent screening may have been flawed. Recover the crude material by evaporating the solvent and start the solvent selection process again.
The Compound "Oils Out" 1. High impurity level: Significant impurities can depress the melting point of your compound. 2. Melting point depression: The boiling point of the solvent is higher than the melting point of the solute. 3. Rapid cooling: The solution becomes supersaturated too quickly.1. Add more "good" solvent: Re-heat the mixture to dissolve the oil, add a small amount of additional "good" solvent, and allow it to cool more slowly.[12][13] 2. Change solvents: Select a solvent with a lower boiling point. 3. Insulate the flask: Allow the flask to cool to room temperature on a non-conductive surface (like a cork ring or paper towels) before moving to an ice bath to slow the cooling rate.[12]
Both N1 and N2 Isomers Co-crystallize 1. Solvent system lacks selectivity: The solubility difference between the isomers is insufficient in the chosen solvent(s). 2. Solution is too concentrated: High concentration can force both isomers out of solution.1. Refine the solvent system: Systematically vary the ratio of the "good" solvent to the "anti-solvent". Even small changes can significantly impact selectivity. 2. Dilute slightly: Add a very small amount of hot "good" solvent to the hot saturated solution before cooling. This may keep the more soluble isomer in the mother liquor. 3. Consider a different solvent pair: Explore alternative solvent combinations based on polarity differences (e.g., an alcohol with a non-polar solvent like hexane).
Poor Recovery / Low Yield 1. Too much solvent used: A significant amount of the desired product remains in the mother liquor. 2. Premature crystallization: Crystals formed during a hot filtration step and were lost. 3. Excessive washing: Washing the collected crystals with too much or with room-temperature solvent redissolved the product.1. Concentrate the mother liquor: If the mother liquor is not discarded, you can reduce its volume and cool it again to obtain a second crop of crystals (which may be less pure). 2. Use pre-heated equipment: Ensure the funnel and receiving flask for hot filtration are pre-heated to prevent the solution from cooling and crystallizing prematurely.[14] 3. Wash with ice-cold solvent: Always use a minimal amount of ice-cold recrystallization solvent to wash the crystals.[6]

Experimental Protocols

Protocol 1: Systematic Solvent Screening for Indazole Isomers

The success of any recrystallization hinges on the choice of solvent. This protocol outlines a systematic approach to identify a suitable single or mixed-solvent system.

Objective: To find a solvent that dissolves the isomeric mixture when hot but provides differential solubility upon cooling, allowing one isomer to crystallize selectively.

Materials:

  • Mixture of substituted indazole isomers

  • A selection of solvents with varying polarities (e.g., Water, Ethanol, Methanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene, Hexane)

  • Test tubes

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Initial Solubility Tests:

    • Place ~20-30 mg of the isomer mixture into several test tubes.

    • To each tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves or up to ~1 mL of solvent has been added.

    • Record your observations:

      • Soluble at room temp: This solvent is unsuitable as a primary recrystallization solvent but may be a "good" solvent in a mixed-solvent pair.

      • Insoluble at room temp: This solvent is a candidate for a single-solvent recrystallization or could be an "anti-solvent".

  • Hot Solubility Tests:

    • Take the test tubes where the compound was insoluble at room temperature and gently heat them in a heating block or water bath.

    • Observe if the solid dissolves. If it does, this is a promising candidate for a single-solvent recrystallization.

    • Allow the hot, clear solutions to cool slowly to room temperature, and then place them in an ice bath. Observe the quantity and quality of the crystals that form.

  • Mixed-Solvent System Screening:

    • Select a "good" solvent in which the mixture is readily soluble at room temperature.

    • In a new test tube, dissolve ~30 mg of the isomer mixture in a minimal amount of the hot "good" solvent.

    • Add a candidate "anti-solvent" (in which the compound is insoluble) dropwise to the hot solution until a persistent cloudiness (incipient precipitation) is observed.

    • Add a drop or two of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

    • Allow the solution to cool slowly and observe crystallization.

Protocol 2: Bulk Recrystallization of Substituted Indazole Isomers Using a Mixed Solvent System

This protocol provides a step-by-step guide for purifying a larger quantity of an indazole isomer mixture once an effective mixed-solvent system has been identified. The example uses an Acetone/Water system, which has been shown to be effective.[9]

Objective: To purify a multi-gram batch of a substituted indazole, isolating one isomer in high purity.

Materials:

  • Crude mixture of substituted indazole isomers

  • Acetone ("good" solvent)

  • Deionized Water ("anti-solvent")

  • Erlenmeyer flask (sized so the solvent will fill it to about half)

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude isomer mixture into the Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of hot acetone required to fully dissolve the solid at a gentle boil.

  • Hot Filtration (if necessary): If insoluble impurities are present, add a small excess of hot acetone to prevent premature crystallization, and quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. Boil off the excess acetone to return to the minimum solvent volume.

  • Addition of Anti-Solvent: While the acetone solution is hot and stirring, add hot water dropwise until the solution becomes faintly cloudy. Then, add a few drops of hot acetone until the solution is clear again. This ensures the solution is perfectly saturated.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.[15] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of an ice-cold acetone/water mixture (in the same approximate ratio as the final crystallization medium). This removes any residual mother liquor containing the soluble isomer and impurities.

  • Drying: Continue to pull a vacuum through the funnel to partially dry the crystals. Then, transfer the purified crystals to a watch glass or drying dish and dry them to a constant weight, preferably in a vacuum oven.

  • Analysis: Analyze the purified solid by HPLC to determine its purity and by NMR to confirm its isomeric identity.

Visualizing the Workflow

The following diagram illustrates the decision-making process for developing a recrystallization protocol for indazole isomers.

Recrystallization_Workflow Workflow for Indazole Isomer Purification cluster_0 Phase 1: Solvent Screening cluster_1 Phase 2: Protocol Development cluster_2 Phase 3: Troubleshooting start Start with Isomer Mixture sol_test Perform Solubility Tests (Single Solvents) start->sol_test hot_sol Soluble in Hot Solvent? Insoluble in Cold? sol_test->hot_sol Candidate Found single_sol_recryst Develop Single-Solvent Recrystallization Protocol hot_sol->single_sol_recryst Yes mixed_sol_screen Screen Mixed-Solvent Pairs ('Good' + 'Anti-Solvent') hot_sol->mixed_sol_screen No analyze Analyze Purity (HPLC, NMR) & Yield single_sol_recryst->analyze mixed_sol_recryst Develop Mixed-Solvent Recrystallization Protocol mixed_sol_screen->mixed_sol_recryst mixed_sol_recryst->analyze success Success! (Purity > 99%) analyze->success Meets Criteria troubleshoot Troubleshoot Issue (Oiling Out, Co-crystallization, Low Yield) analyze->troubleshoot Fails Criteria troubleshoot->mixed_sol_screen Re-screen Solvents

Sources

Technical Support Center: Impurity Profiling of 5,6-Dimethoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purity of 5,6-dimethoxy-1H-indazole is critical for downstream SAR (Structure-Activity Relationship) studies, particularly in kinase inhibitor development. The most persistent analytical challenges involve distinguishing the target molecule from its 4,5-dimethoxy regioisomer and identifying residual synthetic precursors.

This guide provides a self-validating NMR workflow to certify batch purity. It moves beyond simple peak listing to explain the structural causality of spectral features, ensuring you can confidently sign off on your compound.

Module 1: The Reference Standard (Baseline Validation)

Before hunting impurities, you must validate the main scaffold. The 5,6-dimethoxy substitution pattern creates a unique symmetry breaker in the indazole core.

Solvent: DMSO-d₆ (Preferred due to solubility and sharp NH signals). Frequency: 400 MHz or higher.

Table 1: Consensus Chemical Shifts (DMSO-d₆)
PositionAtomδH (ppm)MultiplicityJ (Hz)Diagnostic Note
3 CH7.95 – 8.00s-The Indazole Fingerprint. If this is absent/split, the ring is not closed.
4 CH7.05 – 7.10s-Appears as a singlet (para to H-7).
7 CH6.90 – 7.00s-Appears as a singlet. Upfield due to ortho-OMe.
5-OMe CH₃3.75 – 3.85s-Distinct singlet.
6-OMe CH₃3.75 – 3.85s-Distinct singlet (often overlaps with 5-OMe).
1 NH12.5 – 13.0br s-Exchangeable. Chemical shift varies with concentration/temp.

Technical Insight: The defining feature of the 5,6-isomer is the lack of strong coupling between aromatic protons H-4 and H-7. Because they are para to each other (separated by the fused ring carbons), they appear as singlets (or very weakly coupled doublets,


 Hz). This is your primary checkpoint.

Module 2: Troubleshooting Common Impurities

Scenario A: "I see doublets in the aromatic region (6.8–7.5 ppm)."

Diagnosis: Contamination with 4,5-dimethoxy-1H-indazole . Root Cause: If synthesized via nitration of 3,4-dimethoxybenzaldehyde, the nitration can occur at the 2-position (leading to the 4,5-isomer) instead of the desired 6-position.

  • The Mechanism:

    • Target (5,6-subst): H-4 and H-7 are isolated (singlets).

    • Impurity (4,5-subst): H-6 and H-7 are ortho to each other.

  • The Fix: Look for an AB system (two doublets) with a coupling constant

    
     . If you see these overlapping with your main singlets, you have a regioisomer mixture.
    
Scenario B: "There is a small singlet around 9.8–10.2 ppm."

Diagnosis: Unreacted Aldehyde Precursor (e.g., 2-nitro-4,5-dimethoxybenzaldehyde). Root Cause: Incomplete reductive cyclization.

  • Validation: Check for the corresponding nitro-aromatic protons, which will be significantly deshielded (downfield, >7.5 ppm) compared to the amino- or indazole-protons.

Scenario C: "The NH peak is missing or extremely broad."

Diagnosis: Tautomeric Exchange or Wet Solvent.

  • Explanation: Indazoles exist in a tautomeric equilibrium (1H vs 2H), though the 1H form is thermodynamically favored by ~2-3 kcal/mol.[1] In the presence of trace water or acid/base, the NH proton undergoes rapid exchange, broadening the signal into the baseline.

  • Action: Run a D₂O shake. If the broad hump disappears, it is confirmed as NH/OH.

Module 3: Advanced Diagnostic Workflow

When 1D NMR is inconclusive, use this logic flow to assign structure definitively.

ImpurityWorkflow Start Unknown Peak in Aromatic Region CheckMult Check Multiplicity (J-coupling) Start->CheckMult Singlet Singlets (s) CheckMult->Singlet Isolated spins Doublet Doublets (d, J > 8Hz) CheckMult->Doublet Ortho coupling Assign56 Likely 5,6-Dimethoxy (Para H-4/H-7) Singlet->Assign56 Assign45 Likely 4,5-Dimethoxy (Ortho H-6/H-7) Doublet->Assign45 NOE Run 1D NOE / NOESY Assign56->NOE Validation Required Assign45->NOE Validation Required NOE_Result1 NOE: OMe <-> H-4 (Singlet) AND OMe <-> H-7 (Singlet) NOE->NOE_Result1 NOE_Result2 NOE: OMe <-> H-3 (Indazole CH) NOE->NOE_Result2 Final56 CONFIRMED: 5,6-Isomer NOE_Result1->Final56 Final45 CONFIRMED: 4,5-Isomer NOE_Result2->Final45

Figure 1: Decision tree for distinguishing regioisomers based on coupling constants and NOE correlations.

Module 4: Frequently Asked Questions (FAQ)

Q1: My spectrum shows a triplet at 1.09 ppm and a quartet at 3.47 ppm (in CDCl₃). Is this a side chain? A: No. This is likely Diethyl Ether residue. Common if you performed an ether precipitation.

  • Reference: Ethanol appears at 1.25 (t) / 3.72 (q) in CDCl₃.

  • Action: Dry sample under high vacuum (>24h) or lyophilize.

Q2: Can I distinguish the 5-OMe from the 6-OMe? A: Not easily in 1D NMR as they often overlap.

  • Solution: Use HMBC (Heteronuclear Multiple Bond Correlation) .

    • The 5-OMe protons will correlate to C-5 . C-5 will show a correlation to H-4 (the singlet at ~7.1 ppm).

    • The 6-OMe protons will correlate to C-6 . C-6 will show a correlation to H-7 (the singlet at ~6.9 ppm).

Q3: Why does my H-3 peak shift between batches? A: The H-3 proton is adjacent to the N-H group. Changes in sample concentration or pH (residual acid from workup) affect the hydrogen bonding network of the N-H, which inductively influences the H-3 shift.

  • Tip: Always standardize concentration (e.g., 5 mg in 0.6 mL) for consistency.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[2][3] Chem.1997 , 62, 7512–7515.[2]

  • Claramunt, R. M.; et al. "The Tautomerism of Indazole: A 13C/15N NMR Study." Can. J. Chem.1999 , 77, 1119.

  • Vebrel, J.; et al. "Synthesis and NMR structural analysis of substituted indazoles." J. Heterocycl. Chem.1988, 25, 135. (Foundational work on indazole substituent effects).
  • Schmidt, A.; et al. "Indazole Synthesis via Nitration and Cyclization: Regioselectivity Issues." Arkivoc2008 , xi, 234-250.

Sources

Validation & Comparative

Validation of 5,6-dimethoxy-1H-indazole Derivatives as PLK4 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Centriole Control Checkpoint

Polo-like kinase 4 (PLK4) is the master regulator of centriole duplication.[1][2] Its dysregulation—either depletion or overexpression—leads to mitotic catastrophe, making it a high-value target for cancer therapeutics, particularly in TRIM37-amplified breast cancers and neuroblastomas.

This guide focuses on the validation of 5,6-dimethoxy-1H-indazole derivatives , a chemical scaffold that has yielded the most clinically advanced PLK4 inhibitors (e.g., CFI-400945). Unlike early-generation promiscuous kinase inhibitors, this scaffold offers a tunable platform for achieving high selectivity against the closely related Aurora kinases.

This document provides a technical roadmap for validating these derivatives, comparing them against standard reference compounds (Centrinone), and detailing the experimental protocols required to prove on-target efficacy.

Chemical Biology Profile: The Indazole Scaffold

The this compound core functions as an ATP-competitive inhibitor.[3] The indazole nitrogen pairs typically form hydrogen bonds with the kinase hinge region (Cys132/Glu130 in PLK4), while the methoxy substitutions at positions 5 and 6 are critical for optimizing hydrophobic interactions and solubility.

Mechanism of Action (MoA)
  • Primary Target: ATP-binding pocket of PLK4.

  • Downstream Effect: Inhibition of STIL and SAS-6 phosphorylation.

  • Phenotypic Outcome: Prevention of procentriole assembly (leading to centriole depletion) or, paradoxically, induction of disordered over-duplication (rosettes) depending on concentration and cellular context.

Structural Signaling Pathway

The following diagram illustrates the PLK4 signaling cascade and the specific intervention point of indazole derivatives.

PLK4_Pathway PLK4 PLK4 (Active Homodimer) STIL STIL Phosphorylation PLK4->STIL Phosphorylates Ser/Thr Inhibitor Indazole Inhibitor (e.g., CFI-400945) Inhibitor->PLK4 ATP Competition Failure Mitotic Defects / Aneuploidy (Apoptosis) Inhibitor->Failure Induces SAS6 SAS-6 Recruitment STIL->SAS6 Stabilizes Cartwheel Cartwheel Assembly (Procentriole) SAS6->Cartwheel Oligomerization Duplication Centriole Duplication Cartwheel->Duplication Initiation

Figure 1: PLK4 signaling cascade. Indazole inhibitors block the ATP-binding site, preventing the phosphorylation of STIL, which is essential for SAS-6 recruitment and the subsequent formation of the centriole cartwheel.

Comparative Performance Analysis

To validate a new this compound derivative, it must be benchmarked against established standards. The table below synthesizes data for the clinical candidate CFI-400945 (Indazole), the potent tool compound Centrinone (Anilinopyrimidine), and the emerging derivative K22 .

Table 1: Inhibitor Performance Metrics
FeatureCFI-400945 (Indazole)Centrinone (Pyrimidine)K22 (Indazole Derivative)
Scaffold Class IndazoleAnilinopyrimidineN-(1H-indazol-6-yl)sulfonamide
PLK4 Enzymatic IC50 ~2.8 nM~0.6 nM~0.1 nM
Selectivity Profile High (>20,000x vs PLK1/2/3)High (PLK4 specific)High
Aurora B Inhibition Moderate (Off-target risk)LowLow
Cellular EC50 (MCF-7) ~12.3 nMN/A (Tool compound)~1.3 µM
Phenotype (High Dose) Polyploidy / ApoptosisG1 Arrest / Centriole LossApoptosis
Clinical Status Phase IIPreclinical ToolPreclinical

Critical Insight: While Centrinone is more potent enzymatically, Indazole derivatives like CFI-400945 often show superior drug-like properties (metabolic stability) but require careful monitoring for Aurora B off-target activity, which can confound phenotypic results (e.g., causing cytokinesis failure rather than just centriole duplication failure).

Experimental Validation Workflows

Validation requires a biphasic approach: Biochemical Verification (is the kinase inhibited?) followed by Cellular Mechanism Confirmation (is the phenotype due to PLK4 inhibition?).

Workflow Diagram

Validation_Workflow Start Compound Library Step1 Biochemical Assay (ADP-Glo) Start->Step1 Screen IC50 < 10nM Step2 Target Engagement (Western: p-PLK4 S305) Step1->Step2 Select Hits Step3 Phenotypic Screen (IF: Centriole Counting) Step2->Step3 Confirm Mechanism Outcome Valid PLK4 Inhibitor Step3->Outcome Dose-Dependent Centriole Loss

Figure 2: Step-wise validation workflow ensuring on-target efficacy before advancing to complex models.

Protocol A: ADP-Glo™ Kinase Assay (Biochemical Potency)

Rationale: This assay measures the ADP generated from the kinase reaction, providing a direct, interference-free readout of enzyme activity.

Materials:

  • Recombinant human PLK4 (active).

  • Substrate: Casein or specialized peptide (e.g., PLK4-tide).

  • ADP-Glo™ Reagent & Kinase Detection Reagent (Promega).

  • 384-well white low-volume plates.

Step-by-Step Methodology:

  • Reaction Assembly: In a 384-well plate, mix 2 µL of PLK4 enzyme (final conc. 5–10 ng/well) with 2 µL of the Indazole derivative (serial dilutions in DMSO, <1% final).

  • Initiation: Add 1 µL of ATP/Substrate mix (ATP at Km, approx. 10 µM).

  • Incubation: Incubate at room temperature (20–25°C) for 60 minutes.

  • Termination (Step 1): Add 5 µL of ADP-Glo™ Reagent to deplete unconsumed ATP. Incubate for 40 minutes.

  • Detection (Step 2): Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate luciferase signal. Incubate for 30 minutes.

  • Readout: Measure luminescence using a plate reader (integration time 0.5–1.0 sec).

  • Analysis: Plot RLU vs. log[Inhibitor] to calculate IC50 using a 4-parameter logistic fit.

Self-Validation Check: The Z-factor of the assay must be >0.5. Include Centrinone (100 nM) as a positive control (100% inhibition).

Protocol B: Immunofluorescence Centriole Counting (Cellular Efficacy)

Rationale: PLK4 inhibition results in the progressive loss of centrioles over cell cycles. This assay quantifies that specific phenotype.

Materials:

  • Cell Line: HeLa or RPE-1 (p53 wild-type preferred for clear G1 arrest data).

  • Primary Antibodies: Anti-Centrin (centriole marker), Anti-CEP152 (PCM marker).

  • Secondary Antibodies: Alexa Fluor 488 (Green), Alexa Fluor 594 (Red).

  • DNA Stain: DAPI or Hoechst 33342.

Step-by-Step Methodology:

  • Seeding: Plate cells on glass coverslips (approx. 50,000 cells/well) in 24-well plates. Allow adhesion for 24 hours.

  • Treatment: Treat cells with the Indazole derivative at 5x, 10x, and 20x the biochemical IC50 for 48–72 hours. (Note: PLK4 inhibition requires multiple cell cycles to deplete centrioles).

  • Fixation: Wash with PBS and fix with 100% ice-cold methanol for 10 minutes at -20°C. (Methanol preserves centrosomal proteins better than PFA).

  • Blocking: Block with 3% BSA/PBS for 30 minutes.

  • Staining: Incubate with Anti-Centrin (1:500) and Anti-CEP152 (1:500) overnight at 4°C. Wash 3x with PBS. Apply secondary antibodies for 1 hour at RT.

  • Imaging: Acquire images using a confocal microscope (60x oil objective). Z-stacks are critical to capture all centrioles.

  • Quantification: Count centrioles per cell in >100 cells per condition.

    • Normal: 2-4 centrioles (depending on cell cycle).

    • Inhibited: 0-1 centrioles.

    • Off-Target/Overdose: >4 centrioles (rosettes) or multipolar spindles (often seen with Aurora B inhibition).

Self-Validation Check: A valid PLK4 inhibitor must shift the population distribution toward 0-1 centrioles. If you observe binucleated cells without centriole loss, suspect Aurora B off-target activity.

References

  • Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Advances (2021).

  • Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing's sarcoma cells. Journal of Cancer Research and Clinical Oncology (2020).[2][4]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. Royal Society of Chemistry (2025).

  • PLK4 Kinase Assay Protocol (ADP-Glo). Promega Technical Manual.

  • Chemical Probe for Imaging of Polo-like Kinase 4 and Centrioles. JACS Au (2023).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-dimethoxy-1H-indazole
Reactant of Route 2
Reactant of Route 2
5,6-dimethoxy-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.